

# Cenicriviroc: A Technical Guide to its Anti-Inflammatory and Anti-Fibrotic Potential

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## Compound of Interest

Compound Name: *Cenicriviroc mesylate*

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## Executive Summary

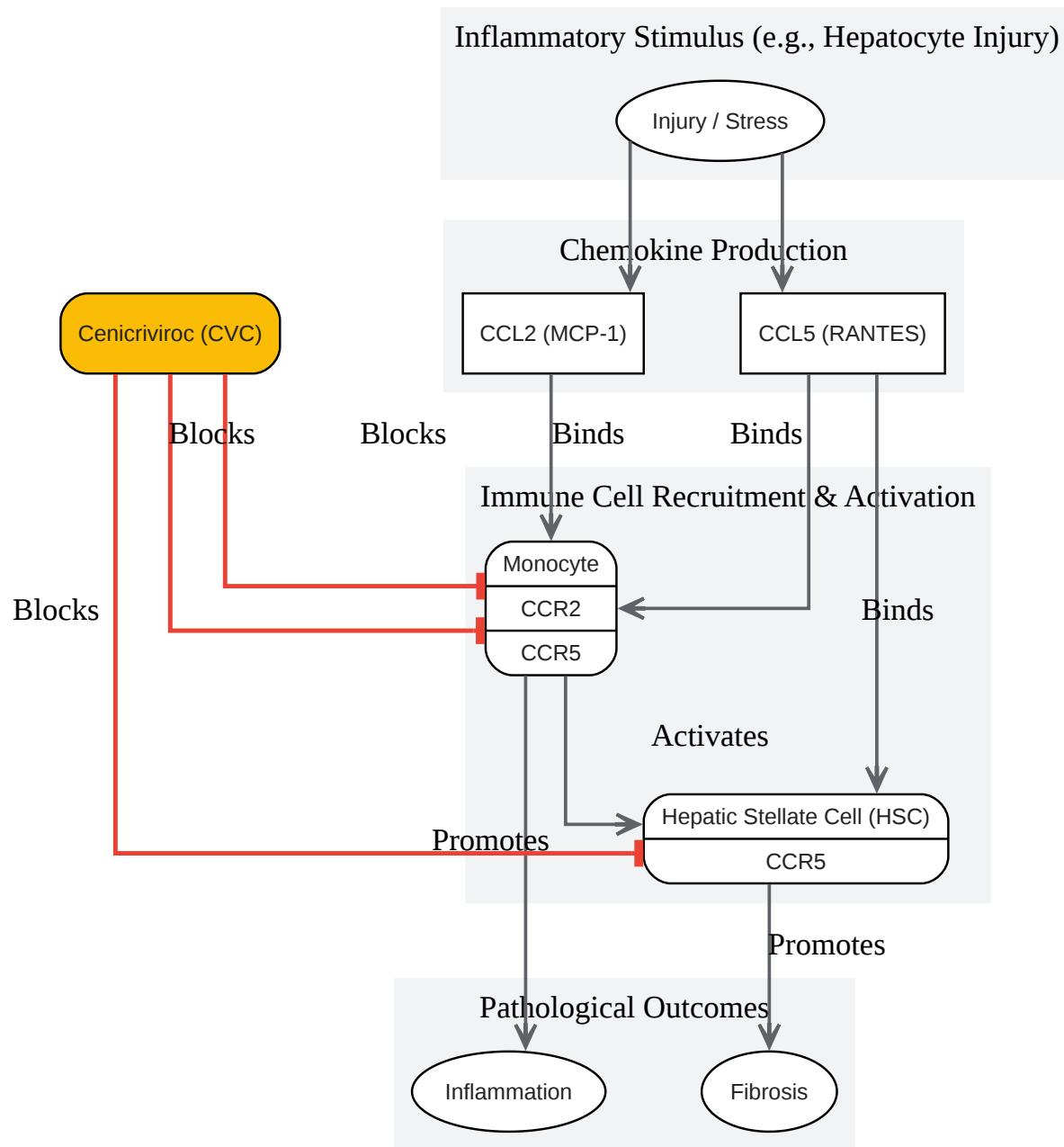
Cenicriviroc (CVC) is a potent, orally administered, small-molecule dual antagonist of the C-C chemokine receptors 2 (CCR2) and 5 (CCR5).<sup>[1][2]</sup> Initially developed for the treatment of HIV-1 infection, its mechanism of action targets key pathways in inflammation and fibrosis, leading to extensive investigation into its therapeutic potential for a range of chronic inflammatory diseases.<sup>[3][4]</sup> This technical guide provides an in-depth overview of Cenicriviroc, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining experimental methodologies. The focus is on its application in non-alcoholic steatohepatitis (NASH), a condition characterized by chronic inflammation and progressive liver fibrosis. While showing promise in preclinical and Phase 2b studies, the Phase 3 AURORA trial did not meet its primary endpoint for fibrosis improvement, highlighting the complexities of targeting this pathway.<sup>[5][6]</sup>

## Core Mechanism of Action: Dual Antagonism of CCR2 and CCR5

The inflammatory and fibrotic processes in many chronic diseases are driven by the recruitment and activation of immune cells, particularly monocytes and macrophages.<sup>[7][8]</sup> The CCR2 and CCR5 receptors, and their respective ligands (e.g., CCL2 and CCL5), are central to this process.<sup>[9]</sup>

- CCR2 Pathway: The interaction between CCL2 (also known as Monocyte Chemoattractant Protein-1, MCP-1) and its receptor CCR2 is a primary driver for the migration of inflammatory monocytes from the bone marrow to sites of tissue injury.[1][10] In the liver, these recruited monocyte-derived macrophages contribute to inflammation and activate hepatic stellate cells (HSCs), the primary collagen-producing cells responsible for fibrosis.[7][11]
- CCR5 Pathway: The CCR5 receptor is also expressed on various immune cells, including macrophages and T-cells, as well as on HSCs.[8][12] Its activation contributes to the pro-fibrogenic activation and proliferation of these cells.[12]

Cenicriviroc's therapeutic hypothesis is based on its ability to simultaneously block both these signaling pathways. By inhibiting CCR2 and CCR5, CVC is designed to reduce the trafficking of inflammatory monocytes/macrophages to the site of injury and directly inhibit the activation of fibrogenic cells, thereby exerting both anti-inflammatory and anti-fibrotic effects.[1][2]

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**Caption:** Cenicriviroc's dual blockade of CCR2 and CCR5 signaling pathways. (Max-width: 760px)

## Preclinical Evidence

CVC has demonstrated potent anti-inflammatory and anti-fibrotic activity across a range of animal models of liver and kidney disease.[2][9]

## Summary of Preclinical Data

Model Type	Animal Model	CVC Dose	Key Findings	Citation
Inflammation/Recruitment	Thioglycollate-induced peritonitis	≥20 mg/kg/day	Significantly reduced monocyte/macrophage recruitment in vivo.	[2][9]
Liver Fibrosis	Thioacetamide (TAA)-induced	≥20 mg/kg/day	Significant reductions in collagen deposition and collagen type 1 expression.	[2]
NASH & Fibrosis	Diet-induced (high-cholesterol, high-fat)	0.015% in diet	Attenuated hepatic lipid accumulation, improved glucose intolerance, reduced M1-like macrophages, and increased M2-like macrophages.	[10][13]
NASH & Fibrosis	Diet-induced (CDAHFD)	Not specified	Potent antifibrotic effect after 14 weeks.	[14]
Kidney Fibrosis	Unilateral Ureteral Obstruction (UUO)	≥20 mg/kg/day	Significant reductions in collagen deposition and collagen type 1 expression.	[2]

## Detailed Experimental Protocols

### A. Thioacetamide (TAA)-Induced Liver Fibrosis Model

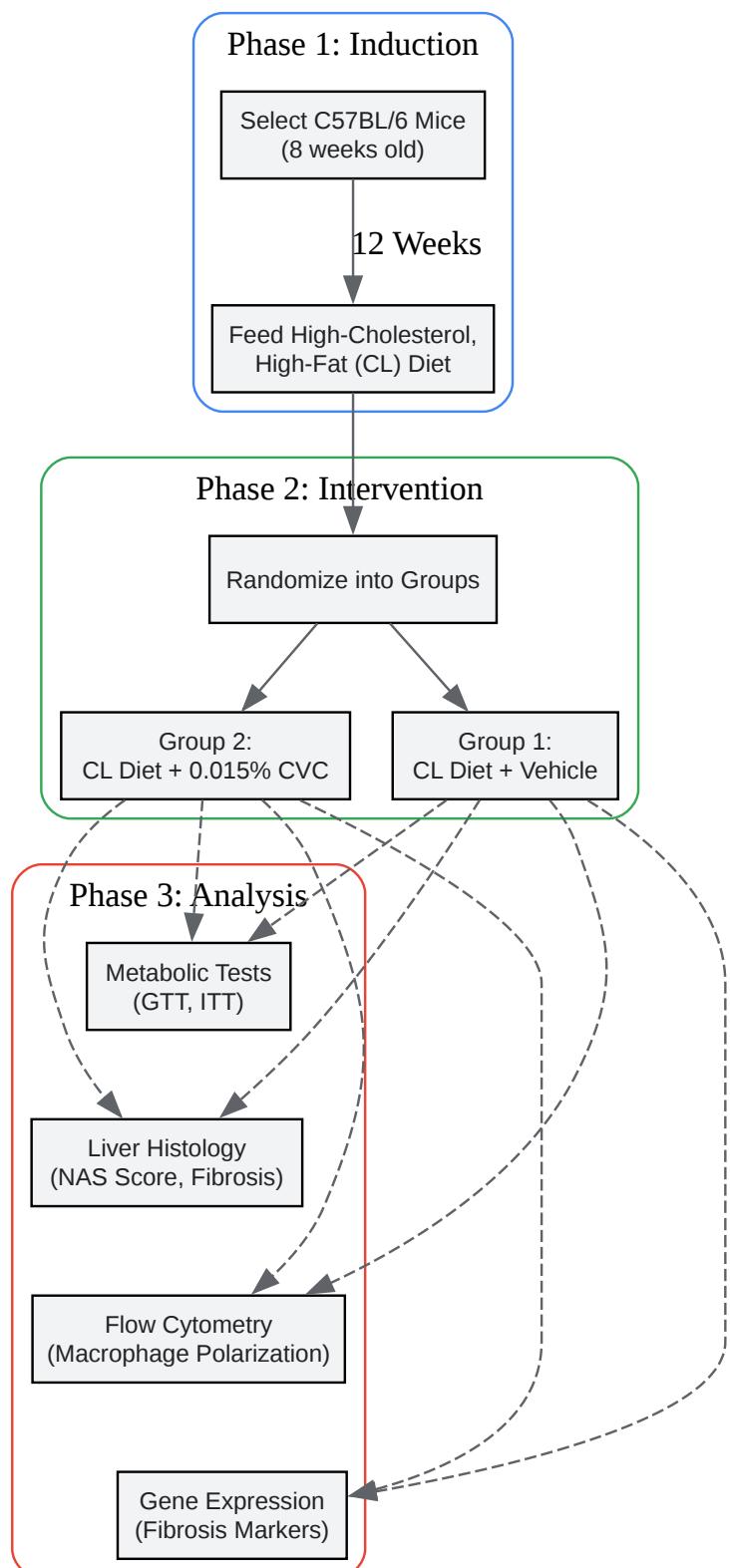
- Objective: To evaluate the antifibrotic effect of CVC in a chemically-induced model of liver fibrosis.
- Animals: Male Sprague-Dawley rats.[2][8]
- Induction: Fibrosis was induced by intraperitoneal (IP) administration of TAA at a dose of 150 mg/kg, administered three times per week for 8 weeks.[2][8]
- Intervention: Following the induction period, animals were randomized to receive vehicle control or CVC orally at varying doses (e.g., 20 or 100 mg/kg/day) for a specified treatment period.
- Assessments:
  - Histology: Liver tissue was stained with Sirius Red to quantify collagen deposition.
  - Gene/Protein Expression: Analysis of fibrogenic markers such as collagen type 1 (Col1a1) mRNA and protein levels.[2]
  - Liver Function Tests: Serum levels of ALT and AST.

### B. Diet-Induced Nonalcoholic Steatohepatitis (NASH) Model

- Objective: To assess CVC's effect on steatohepatitis, insulin resistance, and fibrosis in a diet-induced lipotoxic model.
- Animals: C57BL/6 mice.[10][13]
- Induction: Mice were fed a high-cholesterol, high-fat ("CL") diet for 12 weeks to induce NASH.[10][13]
- Intervention: A treatment group received the CL diet containing 0.015% CVC for the entire 12-week period.[10][13]

- Assessments:

- Metabolic: Glucose and insulin tolerance tests.
- Histology: Liver sections were analyzed for the NAFLD Activity Score (NAS), which evaluates steatosis, lobular inflammation, and hepatocyte ballooning.[10]
- Flow Cytometry: Liver non-parenchymal cells were isolated to quantify macrophage populations (e.g., CD11c+ M1-like vs. CD206+ M2-like macrophages).[10]
- Fibrosis Markers: Hepatic hydroxyproline content and expression of fibrosis-related genes. [10]



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**Caption:** Experimental workflow for a diet-induced mouse model of NASH. (Max-width: 760px)

## Clinical Development in NASH

CVC's potential was evaluated in a comprehensive clinical program for adults with NASH and liver fibrosis.

### Phase 2b CENTAUR Study (NCT02217475)

- Objective: To evaluate the efficacy and safety of CVC for the treatment of NASH with liver fibrosis.[15][16]
- Design: A randomized, double-blind, placebo-controlled, multinational study. 289 subjects were randomized to receive CVC 150 mg daily or placebo.[15][17]
- Population: Adults with histological evidence of NASH, a NAFLD Activity Score (NAS)  $\geq 4$ , and liver fibrosis (stages 1-3).[15][17]
- Primary Endpoint (Year 1):  $\geq 2$ -point improvement in NAS with no worsening of fibrosis.[15][16]
- Key Secondary Endpoint (Year 1): Improvement in liver fibrosis by  $\geq 1$  stage with no worsening of steatohepatitis.[15]

#### CENTAUR Year 1 Efficacy Results

Endpoint	Cenicriviroc 150 mg (n=145)	Placebo (n=144)	P-value	Citation
Fibrosis				
Improvement $\geq 1$ Stage (No worsening of SH)	20%	10%	0.02	<a href="#">[15]</a> <a href="#">[16]</a>
NAS				
Improvement $\geq 2$ Points (No worsening of fibrosis)	16%	19%	0.52	<a href="#">[15]</a> <a href="#">[16]</a>
Resolution of Steatohepatitis (No worsening of fibrosis)	8%	6%	0.49	<a href="#">[15]</a> <a href="#">[16]</a>

The CENTAUR study did not meet its primary endpoint of histologic improvement in NAS. However, it met a key secondary endpoint, demonstrating a statistically significant, twofold greater improvement in fibrosis without worsening of steatohepatitis in the CVC group compared to placebo.[\[15\]](#)[\[16\]](#) This anti-fibrotic signal, independent of effects on steatohepatitis, was the basis for advancing CVC to Phase 3.

## Phase 3 AURORA Study (NCT03028740)

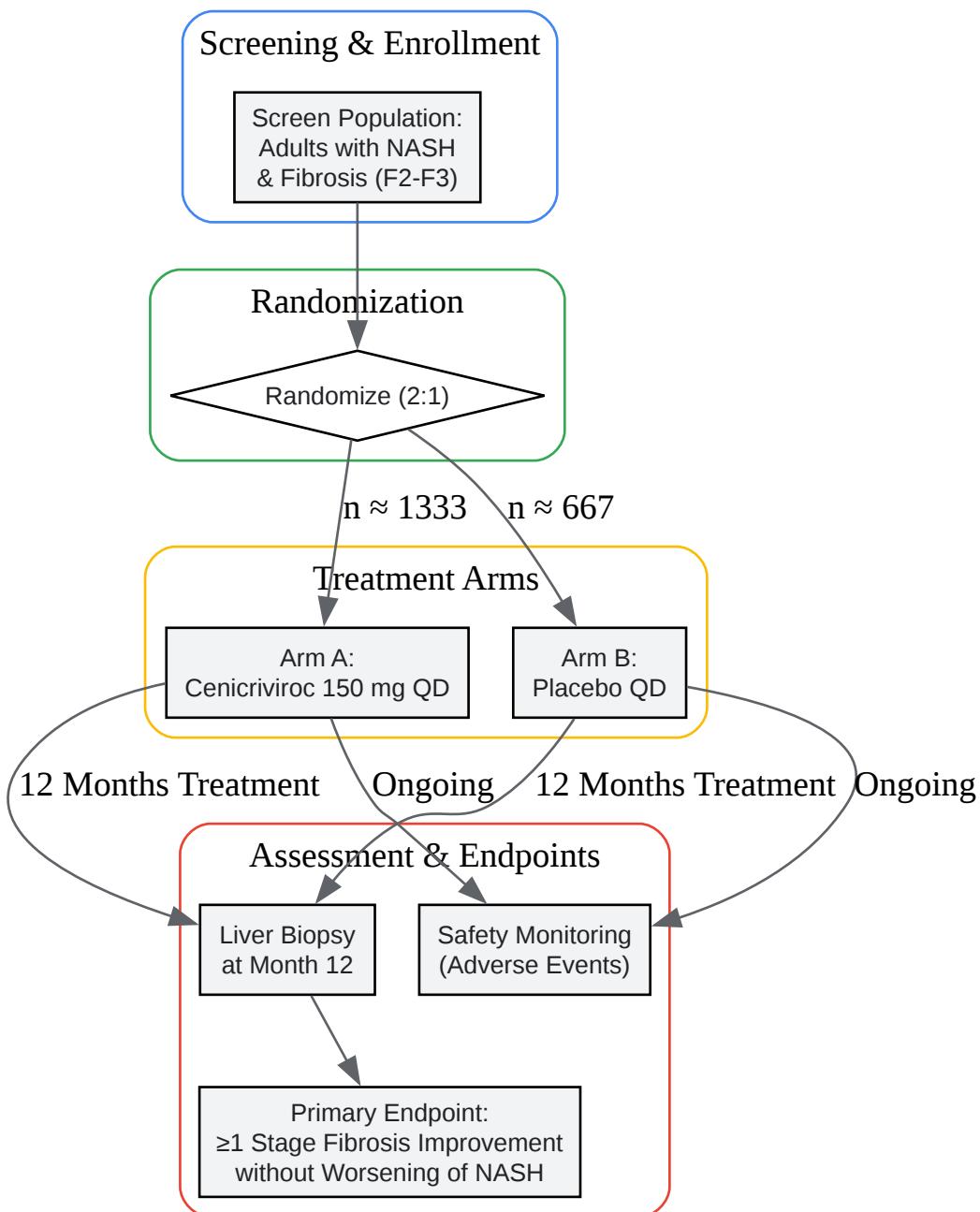
- Objective: To confirm the anti-fibrotic efficacy and safety of CVC in a larger population.[\[18\]](#) [\[19\]](#)
- Design: A global, Phase 3, multicenter, randomized, double-blind, placebo-controlled study. [\[18\]](#)[\[19\]](#)
- Population: Approximately 2000 adults aged 18-75 with histologically confirmed NASH and stage 2 or 3 fibrosis.[\[19\]](#)
- Intervention: CVC 150 mg or placebo, administered orally once daily.[\[5\]](#)[\[19\]](#)

- Primary Endpoint (Month 12): Proportion of subjects with  $\geq 1$ -stage improvement in liver fibrosis and no worsening of steatohepatitis.[\[5\]](#)[\[19\]](#)

#### AURORA Part 1 Efficacy Results

Endpoint at Month 12	Cenicriviroc 150 mg	Placebo	P-value	Citation
Fibrosis				
Improvement $\geq 1$ Stage (No worsening of SH)	22.3%	25.5%	0.21	<a href="#">[5]</a>
Resolution of Steatohepatitis (No worsening of fibrosis)	23.0%	27.2%	0.21	<a href="#">[5]</a>

The Phase 3 AURORA study did not demonstrate the efficacy of CVC for treating liver fibrosis; the primary endpoint was not met.[\[5\]](#) Despite the disappointing efficacy results, the safety profile was generally comparable between treatment groups, and CVC was well-tolerated.[\[5\]](#)



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**Caption:** Simplified design of the AURORA Phase 3 clinical trial (Part 1). (Max-width: 760px)

## Effects on Inflammatory Biomarkers

Across clinical studies, CVC treatment was associated with reductions in systemic inflammatory biomarkers, supporting its mechanism of action.

Biomarker	Study / Population	Finding	Citation
hsCRP, Fibrinogen, IL-6	CENTAUR (NASH)	Greater reductions observed with CVC compared to placebo.	<a href="#">[12]</a> <a href="#">[20]</a>
TGF- $\beta$ 1, TSP-1, CICP	HIV-infected adults	Significant decrease in these plasma fibrotic markers after 24 weeks of CVC.	<a href="#">[21]</a> <a href="#">[22]</a>
Soluble CD14 (sCD14)	HIV-infected adults	CVC treatment reduced levels, indicating decreased monocyte/macrophage activation.	<a href="#">[3]</a>

## Potential in Other Inflammatory Diseases

The mechanism of CVC suggests potential utility in other diseases where CCR2/CCR5-mediated inflammation is pathogenic.

- **Inflammatory Bowel Disease (IBD):** In inflamed colons of Crohn's disease patients, CCR2+ and CCR5+ T cells are enriched. A recent study showed CVC inhibits Th1 and Th17 cell differentiation while promoting the generation of anti-inflammatory Type 1 regulatory T cells (Tr1). In experimental colitis models, CVC prevented weight loss, reduced inflammation, and preserved epithelial barrier integrity.[\[23\]](#)
- **Kidney Disease:** Preclinical data from the unilateral ureteral obstruction (UUO) model showed CVC had significant anti-fibrotic effects, reducing collagen deposition in the kidney.[\[2\]](#)[\[9\]](#)
- **HIV-Associated Inflammation:** Despite viral suppression with antiretroviral therapy, people living with HIV have chronic inflammation linked to non-AIDS comorbidities. Studies have shown CVC can reduce markers of monocyte activation (sCD14) and systemic fibrosis in this population.[\[3\]](#)[\[22\]](#)

## Conclusion and Future Directions

Cenicriviroc is a dual CCR2/CCR5 antagonist that effectively targets key pathways of monocyte/macrophage trafficking and activation. Preclinical studies and Phase 2b clinical data in NASH demonstrated a clear anti-fibrotic and anti-inflammatory signal.[2][15] However, these promising results did not translate into clinical efficacy in the pivotal Phase 3 AURORA trial for NASH-related fibrosis.[5]

The discrepancy between early and late-phase results underscores the complexity of hepatic fibrosis and the potential for redundancy in inflammatory pathways. While the development of CVC for NASH has been discontinued, the compound remains a valuable tool for researching the roles of CCR2 and CCR5 in chronic disease. Future research may explore its potential in other inflammatory conditions like IBD or in combination therapies where a multi-targeted approach may be more effective.[6][11][23]

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